molecular formula C9H7ClN2O B1296746 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole CAS No. 33575-83-6

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B1296746
CAS RN: 33575-83-6
M. Wt: 194.62 g/mol
InChI Key: AGLNTFQAHIRTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of chloromethyl groups . For instance, the preparation of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride involves dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine into toluene . Another example is the catalytic protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

Ethers and esters, which may be structurally similar to “2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole”, undergo various reactions . For instance, ethers can undergo acidic cleavage, where the alkoxy group of an ether is replaced by another group . Esters can undergo hydrolysis, where the ester bond is split with water .

Scientific Research Applications

  • Hyper Cross-linked Polymers (HCPs)

    • Field : Polymer Science
    • Application : HCPs are porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
    • Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
    • Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
  • 2-(Chloromethyl)pyridine Hydrochloride

    • Field : Chemical Synthesis
    • Application : This compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF. It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
    • Method : The compound is used as a reagent in base catalyzed alkylation .
    • Results : The synthesis resulted in a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Silane, [2-[4-(chloromethyl)phenyl]ethyl]triethoxy-

    • Field : Polymer Synthesis
    • Application : This compound is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives.
    • Method : The compound is used as a coupling agent in the synthesis process.
    • Results : The synthesis results in polymers, coatings, and adhesives.
  • Epichlorohydrin

    • Field : Organic Chemistry
    • Application : Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
    • Method : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
    • Results : The synthesis results in glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
  • 2-chloromethyl-4(3 H)-quinazolinones

    • Field : Medicinal Chemistry
    • Application : 2-chloromethyl-4(3 H)-quinazolinones have been used in the synthesis of various pharmaceutical compounds .
    • Method : The synthesis of 2-chloromethyl-4(3 H)-quinazolinones has been reported through various methods, including pathways involving chloroacetonitrile .
    • Results : The synthesis results in various pharmaceutical compounds .
  • 2-(Chloromethyl)oxirane
    • Field : Organic Chemistry
    • Application : 2-(Chloromethyl)oxirane, also known as Epichlorohydrin, is used in the production of glycerol, plastics, epoxy glues and resins, and epoxy diluents and elastomers .
    • Method : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
    • Results : The synthesis results in glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .

properties

IUPAC Name

2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLNTFQAHIRTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311024
Record name 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

CAS RN

33575-83-6
Record name 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33575-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 235938
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033575836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33575-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloromethyl-5-phenyl-[1,3,4]oxadiazole was prepared similarly to 5-chloro-2-chloromethyl-benzothiazole using benzoic acid hydrazide as the reagent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

Citations

For This Compound
46
Citations
MM Sekhar, U Nagarjuna, V Padmavathi… - European journal of …, 2018 - Elsevier
A new class of methylthio linked pyrimidinyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles were prepared under conventional and ultrasound irradiation methods. All the …
Number of citations: 109 www.sciencedirect.com
AC Sauer, JG Leal, ST Stefanello, MTB Leite… - Tetrahedron letters, 2017 - Elsevier
Organosulfur and organoselenium compounds were synthesized in good yields through reaction with 5-aryl-1,3,4-oxadiazole/thiadiazole-2-thiols and α-chloromethyl arylselenides or 4-(…
Number of citations: 52 www.sciencedirect.com
MMG El-Din, MI El-Gamal, MS Abdel-Maksoud… - European journal of …, 2015 - Elsevier
Synthesis of a new series of 1,3,4-oxadiazole derivatives possessing sulfonamide moiety is described. Their in vitro antiproliferative activities against NCI-58 human cancer cell lines of …
Number of citations: 82 www.sciencedirect.com
L Fang, J Tian, K Zhang, X Zhang, Y Liu… - Bioorganic & Medicinal …, 2021 - Elsevier
Inhibition of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction by small-molecule inhibitors is emerging cancer immunotherapy. A series of novel …
Number of citations: 8 www.sciencedirect.com
L Hou, M Tao - Transactions of Tianjin University, 2020 - Springer
A new oxadiazole-functionalized polyacrylonitrile fiber (PAN AO F) was successfully fabricated by immobilizing the organic molecule 2-chloromethyl-5-phenyl-1,3,4-oxadiazole on …
Number of citations: 10 link.springer.com
A El Mansouri, A Oubella, K Danoun… - Archiv der …, 2021 - Wiley Online Library
A new series of furo[2,3‐d]pyrimidine–1,3,4‐oxadiazole hybrid derivatives were synthesized via an environmentally friendly, multistep synthetic tool and a one‐pot Songoashira‐…
Number of citations: 20 onlinelibrary.wiley.com
MH Rababa, MM Alsaleh… - Current Organic …, 2023 - ingentaconnect.com
Aims: In this study, the synthesis and biological activity of new 1,3,4-oxadiazole derivatives will be discussed. Background: Microbial contagion via different bacterial strains …
Number of citations: 1 www.ingentaconnect.com
AJ Rasras, RH Al-Far, EA Younes, MM Shakdofa… - Journal of Molecular …, 2023 - Elsevier
In this study a new compound with two heterocyclic moieties including 1,3,4-oxadiazole and imidazole was synthesized by connecting with piperazine ring. The product was …
Number of citations: 2 www.sciencedirect.com
R Natero, DO Koltun, JA Zablocki - Synthetic communications, 2004 - Taylor & Francis
We have developed a simple one‐step synthesis of 2‐chloromethyl‐1,3,4‐oxadiazoles from commercially available acylhydrazides using 1‐chloro‐2,2,2‐trimethoxyethane as a solvent …
Number of citations: 10 www.tandfonline.com
M Moger, V Satam, DRC Govindaraju… - Journal of the Brazilian …, 2014 - SciELO Brasil
A series of ten novel 1,3,4-oxadiazole analogs containing dibenzosuberane moiety were synthesized using linear as well as convergent synthesis approach. All the compounds were …
Number of citations: 8 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.